Welcome to the BenchChem Online Store!
molecular formula C15H17NO3 B8712475 Ethyl 3-(7-methoxyquinolin-4-yl)propanoate

Ethyl 3-(7-methoxyquinolin-4-yl)propanoate

Cat. No. B8712475
M. Wt: 259.30 g/mol
InChI Key: HKNPDIBKTBHLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08524900B2

Procedure details

4-chloro-7-methoxyquinoline (0.35 g, 2 mmol), tri-t-butylphosphonium tetrafluoroborate (0.05 g, 0.2 mmol), and tris(dibenzylideneacetone)dipalladium (0) (0.08 g, 0.09 mmol) were combined. The reaction vessel was purged and flushed with nitrogen three times, followed by addition of 3-ethoxy-3-oxopropylzinc bromide in THF (10 mL, 5 mmol, 0.5 M). The reaction mixture was microwaved at 150° C. for 60 minutes. Upon completion, ammonium hydroxide (10 mL) was added. After 30 minutes the mixture was filtered and the filtrate was partitioned between water and ethyl acetate. Extracted with ethyl acetate (3×20 mL). The organic layers were combined, washed with brine, dried over magnesium sulfate, and concentrated. Purified by MPLC with a gradient of 20 to 50% EtOAc in CH2Cl2. (ESI, pos. ion) m/z: 354.1 (M+H).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0.08 g
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:12][CH3:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C.[Br-].[CH2:33]([O:35][C:36](=[O:40])[CH2:37][CH2:38][Zn+])[CH3:34].C1COCC1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[OH-].[NH4+]>[CH3:13][O:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([CH2:38][CH2:37][C:36]([O:35][CH2:33][CH3:34])=[O:40])=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1 |f:1.2,3.4,6.7.8.9.10,11.12|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)OC
Step Two
Name
Quantity
0.05 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(C)OC(CC[Zn+])=O
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0.08 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was purged
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen three times
CUSTOM
Type
CUSTOM
Details
The reaction mixture was microwaved at 150° C. for 60 minutes
Duration
60 min
FILTRATION
Type
FILTRATION
Details
After 30 minutes the mixture was filtered
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
Extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purified by MPLC with a gradient of 20 to 50% EtOAc in CH2Cl2

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2C(=CC=NC2=C1)CCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.